3-Amino-5-bromo-1-ethylpyridin-2(1H)-one

Description

Significance of 2-Pyridinone Scaffolds in Synthetic Organic Chemistry

The 2-pyridinone scaffold is a cornerstone in synthetic organic chemistry due to its multifaceted reactivity and its presence in numerous natural products and pharmacologically active compounds. achemblock.commolbase.com This structural motif can be functionalized at various positions, allowing for the creation of diverse molecular libraries. uni.lu Synthetic chemists value 2-pyridones as versatile intermediates that can be used to construct a wide range of heterocyclic systems. molbase.comchemicalbook.com Their importance is underscored by their role as foundational structures in the development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions and cycloaddition processes. sigmaaldrich.com The ability of the 2-pyridinone ring to act as both a hydrogen bond donor and acceptor also contributes to its utility in designing molecules with specific binding properties.

Overview of Substituted Pyridinones in Advanced Chemical Research

Substituted pyridinones, which are 2-pyridinone cores adorned with various functional groups, are at the forefront of advanced chemical research, particularly in medicinal chemistry. uni.lu The introduction of different substituents onto the pyridinone ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This targeted modification is crucial in the field of drug discovery, where researchers aim to optimize the efficacy and pharmacokinetic profiles of new therapeutic agents. nih.gov Various substituted pyridinones have been investigated for a broad spectrum of biological activities, including anticancer and antimicrobial properties, highlighting the scaffold's potential as a "privileged structure" in pharmaceutical development. molbase.comuni.lu

Contextualizing 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one within the Pyridinone Class

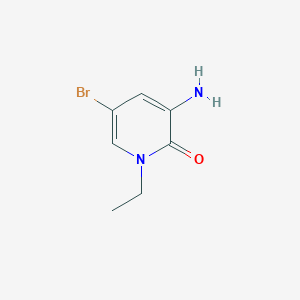

This compound is a specific derivative that belongs to this large and versatile class of substituted pyridinones. Its structure is characterized by the core 2-pyridinone ring with three key substituents: an amino group (-NH2) at the 3-position, a bromine atom (-Br) at the 5-position, and an ethyl group (-CH2CH3) attached to the nitrogen atom at the 1-position.

While extensive research on this exact ethyl-substituted molecule is not widely available in published literature, its chemical identity can be established through basic identifiers.

| Identifier | Value |

|---|---|

| CAS Number | 1638764-56-3 bldpharm.com |

| Molecular Formula | C7H9BrN2O bldpharm.com |

| Molecular Weight | 217.06 g/mol bldpharm.com |

| SMILES | O=C1C(N)=CC(Br)=CN1CC bldpharm.com |

The properties and potential reactivity of this compound can be inferred by examining its constituent parts and comparing it to more well-studied analogs like its parent compound, 3-amino-5-bromo-1H-pyridin-2-one, and its methyl-substituted counterpart, 3-amino-5-bromo-1-methylpyridin-2(1H)-one.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-amino-5-bromo-1H-pyridin-2-one | C5H5BrN2O nih.gov | 189.01 nih.gov | Hydrogen at N1 position |

| 3-amino-5-bromo-1-methylpyridin-2(1H)-one | C6H7BrN2O achemblock.com | 203.04 achemblock.com | Methyl group at N1 position |

| This compound | C7H9BrN2O bldpharm.com | 217.06 bldpharm.com | Ethyl group at N1 position |

In essence, this compound represents a valuable, functionalized building block within the pyridinone family. Its combination of an amino group for derivatization, a bromo group for cross-coupling, and an ethyl group for modifying physical properties makes it a potentially useful intermediate for synthetic chemists exploring new chemical space in materials science and pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYSBRANOZFOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Bromo 1 Ethylpyridin 2 1h One

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one suggests several key disconnections. The most apparent disconnection is the bond between the nitrogen atom of the pyridinone ring and the ethyl group, leading to the precursor 3-amino-5-bromopyridin-2(1H)-one. This simplifies the synthesis to the formation of the substituted pyridinone core, followed by a subsequent N-alkylation step.

Further disconnection of the 3-amino-5-bromopyridin-2(1H)-one core can be envisioned through various pathways. One common approach involves breaking the amide bond within the ring, leading to acyclic precursors. Another strategy involves disconnecting the C-C and C-N bonds formed during cyclization, which points towards starting materials like functionalized nitriles and acrylates. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Strategies for Constructing the 2-Pyridinone Core

The construction of the 2-pyridinone ring is a pivotal step in the synthesis of the target molecule. chemicalbook.com Several methods have been developed for the synthesis of this heterocyclic scaffold, which can be broadly categorized into cyclization reactions, ring transformations, and Hantzsch-type syntheses. chemicalbook.com

Cyclization Reactions of Precursors (e.g., Nitriles with Ethyl Bromoacetate)

One of the most direct methods for constructing the 2-pyridinone ring is through the cyclization of acyclic precursors. A notable example is the reaction of nitriles with α,β-unsaturated esters or their equivalents. For instance, a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) can yield various 2-pyridinone derivatives. thieme-connect.com This process is believed to proceed through a Blaise reaction intermediate. thieme-connect.com The reaction of a suitably substituted cyanoacetamide with a 1,3-dicarbonyl compound is another common cyclization strategy.

The general approach involves the base-catalyzed condensation of a compound containing an active methylene (B1212753) group (like a cyanoacetamide derivative) with a 1,3-dicarbonyl compound or a related species. This initial condensation is followed by an intramolecular cyclization to form the 2-pyridinone ring. The specific precursors for 3-amino-5-bromo-pyridin-2(1H)-one would require a bromine atom at the appropriate position on one of the starting materials.

| Precursor 1 | Precursor 2 | Conditions | Product |

| Substituted Acrylonitrile | α-halo ester | Base | Substituted 2-Pyridinone |

| Cyanoacetamide | 1,3-Diketone | Base (e.g., piperidine) | Substituted 2-Pyridinone |

| Malononitrile | Arylglyoxal, Hydrazine (B178648) | Room Temperature | 3-Amino-5-arylpyridazine-4-carbonitrile scielo.org.za |

This table presents generalized cyclization reactions for 2-pyridinone synthesis.

Ring Transformations and Condensation Reactions

Ring transformation reactions offer another avenue for the synthesis of 2-pyridones. This can involve the conversion of other heterocyclic systems into the desired pyridinone ring. mdpi.com For example, 2-pyrones can be converted into 2-pyridones by reaction with ammonia (B1221849) or primary amines. prepchem.com This approach is advantageous if a suitably substituted 2-pyrone is readily available.

Condensation reactions of acyclic precursors are also widely employed. prepchem.com These methods often involve the reaction of enamines with activated methylene compounds or the condensation of 1,5-dicarbonyl compounds with an ammonia source. chemrxiv.org The specific choice of reactants is crucial to ensure the correct placement of the amino and bromo substituents on the final pyridinone ring.

| Starting Heterocycle | Reagent | Product |

| Substituted 2-Pyrone | Ammonia or Primary Amine | Substituted 2-Pyridone |

| Substituted Furan | Oxidizing Agent, Amine | Substituted 2-Pyridone |

This table illustrates general ring transformation strategies for 2-pyridinone synthesis.

Hantzsch-Type Synthesis and Variants

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that can be adapted to produce dihydropyridines, which can then be oxidized to pyridines. iipseries.org While the traditional Hantzsch synthesis yields pyridines, modifications of this reaction can lead to the formation of 2-pyridones. organic-chemistry.org This typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. iipseries.org

For the synthesis of a highly substituted pyridinone like 3-amino-5-bromo-pyridin-2(1H)-one, a modified Hantzsch-type reaction would be necessary, potentially utilizing starting materials that already contain the required amino and bromo functionalities or precursors that can be easily converted to these groups. The reaction conditions often involve heating the components in a suitable solvent, sometimes with a catalyst. iipseries.org

| Component 1 | Component 2 | Component 3 | Product |

| β-Ketoester | Aldehyde | Ammonia/Ammonium (B1175870) Acetate (B1210297) | Dihydropyridine (B1217469) (oxidized to Pyridine) |

| Acetoacetamide | Aldehyde | Active Methylene Compound | Substituted 2-Pyridone |

This table outlines the components of a typical Hantzsch synthesis and a variant for 2-pyridone formation.

Introduction of the Ethyl Group at the N1 Position

Once the 3-amino-5-bromopyridin-2(1H)-one core is synthesized, the final step is the introduction of the ethyl group at the N1 position. This is typically achieved through N-alkylation reactions.

N-Alkylation Strategies for 2-Pyridinones

N-alkylation of 2-pyridones is a common transformation but can sometimes be complicated by competing O-alkylation, leading to the formation of 2-alkoxypyridines. bohrium.com The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by several factors, including the choice of base, solvent, and alkylating agent. acs.org

Common alkylating agents for this purpose include ethyl halides (e.g., ethyl iodide or ethyl bromide) or ethyl sulfates. The reaction is typically carried out in the presence of a base to deprotonate the pyridinone nitrogen, making it more nucleophilic. A variety of bases can be employed, such as alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), or organic bases. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF or DMSO often being used.

Recent methods have also explored milder and more selective N-alkylation procedures. For example, P(NMe₂)₃-mediated N-alkylation of 2-pyridones with α-keto esters has been reported to proceed with high regioselectivity under mild conditions. bohrium.com Another strategy involves the use of cesium fluoride (B91410) (CsF) which can tune the selectivity towards N- or O-alkylation depending on the alkylating agent. thieme-connect.com

| Alkylating Agent | Base | Solvent | General Outcome |

| Ethyl Iodide/Bromide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | N-ethylation, potential for O-ethylation |

| Diethyl Sulfate | NaH | THF, DMF | Predominantly N-ethylation |

| Ethyl Tosylate | K₂CO₃ | Acetone | N-ethylation |

This table summarizes common conditions for the N-alkylation of 2-pyridones.

Role of the Ethyl Substituent in Reaction Outcomes and Molecular Architecture

From an electronic standpoint, the ethyl group is an electron-donating group, which can increase the electron density of the pyridinone ring, thereby affecting its reactivity in subsequent reactions. This increased nucleophilicity can influence the conditions required for electrophilic substitution reactions, such as bromination.

Sterically, the ethyl group can direct the regioselectivity of incoming substituents by hindering approach to certain positions on the ring. This steric hindrance can be a crucial factor in achieving the desired substitution pattern. Furthermore, the presence of the N-ethyl group can impact the crystal packing of the molecule, influencing its solid-state properties. Studies on related N-substituted pyridinones have shown that the nature of the N-substituent can affect intermolecular interactions and the resulting crystal lattice. For instance, the introduction of short-chain alkyl groups can foster favorable engagement with hydrophobic micro-environments within a target's binding pocket, enhancing biological potency.

Regioselective Bromination at the C5 Position

The introduction of a bromine atom at the C5 position of the pyridinone ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents on the ring.

Direct halogenation using reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) is a common method for introducing bromine onto an aromatic ring. NBS is often favored as it is a solid, easier to handle, and can lead to more selective reactions compared to liquid bromine. The reaction is typically carried out in a suitable solvent, and the regioselectivity is influenced by the electronic and steric environment of the substrate. In the case of pyridinone derivatives, the existing substituents will direct the incoming bromine to a specific position. For example, the bromination of certain 2-pyridones with NBS has been shown to be a viable method.

| Reagent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Inert solvent | Regioselective bromination |

| Elemental Bromine (Br₂) | Often in the presence of a Lewis acid | Can be less selective than NBS |

In some synthetic routes, the bromine atom is introduced at an earlier stage, on a pyridinone precursor. For instance, a precursor molecule that already contains the N-ethyl group can be brominated. The directing effects of the substituents on the precursor will determine the position of bromination. This strategy allows for the construction of the desired substitution pattern in a stepwise manner. The bromination of various activated pyridines has been studied, and the outcomes are highly dependent on the nature and position of the substituents.

Controlling the regioselectivity of bromination is paramount to ensure the bromine atom is installed at the desired C5 position. The regiochemical outcome of electrophilic substitution on the pyridinone ring is dictated by a combination of electronic and steric effects of the substituents already present. The interplay of these factors can be complex, and reaction conditions may need to be carefully optimized to achieve the desired isomer. For example, the presence of an activating group can direct the incoming electrophile to specific positions. In some cases, a blocking group strategy may be employed to temporarily protect a more reactive site, forcing the bromination to occur at the desired, less reactive position.

Installation of the Amino Group at the C3 Position

The final key step in the synthesis of this compound is the introduction of the amino group at the C3 position. A common and effective method for this transformation is the reduction of a nitro group precursor.

This method involves the synthesis of a 5-bromo-1-ethyl-3-nitropyridin-2(1H)-one intermediate. The nitro group at the C3 position can then be reduced to an amino group. This two-step process is often preferred because nitration of the pyridinone ring can be more straightforward to control regioselectively than direct amination.

Several reducing agents can be employed for the conversion of the nitro group to an amine.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas. It is a clean and efficient method, often proceeding with high yield.

Metal-Acid Systems: Reagents like stannous chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid) are widely used for the reduction of aromatic nitro compounds. This method is robust and tolerant of various functional groups. Another common system is iron powder in acetic acid.

The choice of reducing agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions.

| Reducing Agent | Conditions | Advantages |

| Pd/C, H₂ | Catalytic amount of Pd/C, H₂ atmosphere | Clean reaction, high yield |

| SnCl₂, HCl | Stoichiometric amount of SnCl₂ in acid | Tolerant of many functional groups |

| Fe, Acetic Acid | Excess iron powder in acetic acid | Inexpensive and effective |

Direct Amination or Substitution Approaches

The introduction of the amino group at the C3 position of the pyridinone ring is a critical step in the synthesis of this compound. Direct amination methods are often challenging due to the electron-rich nature of the pyridinone ring. A more common and effective strategy involves the reduction of a nitro group precursor.

This process typically starts with the synthesis of a 3-nitropyridinone intermediate, such as 5-bromo-1-ethyl-3-nitropyridin-2(1H)-one. The nitro group can then be reduced to the desired amino functionality using various reducing agents. This method is highly efficient and widely used for the synthesis of aminopyridines and their derivatives. chemicalbook.com

Common Reduction Methods for the Nitro Group:

Catalytic Hydrogenation: This method involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and high-yielding method.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, like iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium, such as hydrochloric acid (HCl) or acetic acid. chemicalbook.com For example, the reduction of a nitropyridine using iron powder in acetic acid is a well-established procedure that proceeds with high yield. chemicalbook.com

Transfer Hydrogenation: Reagents like hydrazine hydrate (B1144303) in the presence of a catalyst or ammonium formate (B1220265) can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this compound, a mild reducing system is preferable to avoid any potential side reactions involving the bromo substituent.

Protection and Deprotection Strategies for the Amino Functionality

The amino group is nucleophilic and can interfere with subsequent chemical transformations planned for other parts of the molecule. Therefore, it is often necessary to "protect" it by converting it into a less reactive derivative. libretexts.org This protecting group must be stable under the conditions of the desired reaction and must be removable under mild conditions to regenerate the amino group without affecting the rest of the molecule. slideshare.netiris-biotech.de

Commonly used protecting groups for the amino functionality include carbamates, amides, and sulfonamides. slideshare.net

Carbamates: These are the most widely used protecting groups for amines.

Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is easily removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.com

Cbz (benzyloxycarbonyl): Also known as the Z group, it is introduced using benzyl (B1604629) chloroformate. It is stable to acidic conditions but can be cleaved by catalytic hydrogenation (H₂/Pd), which simultaneously reduces the Cbz group and regenerates the amine. creative-peptides.com

Amides: Groups like acetyl (Ac) or trifluoroacetyl (Tfa) can be used, but their removal often requires harsh acidic or basic conditions, which might not be compatible with the pyridinone core. slideshare.net

The selection of a protecting group is a crucial aspect of the synthetic strategy, ensuring that reactions can be carried out selectively at other positions of the this compound scaffold. iris-biotech.de

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) |

Advanced Synthetic Routes and Multi-Component Reactions

Modern organic synthesis trends toward developing more efficient and atom-economical reactions. For the synthesis of pyridinone cores, advanced routes such as one-pot reactions and ring expansions have been developed.

One such innovative method is the oxidative amination and ring expansion of cyclopentenone derivatives. chemrxiv.orgchemrxiv.org This strategy allows for the rapid construction of the pyridone skeleton from readily available starting materials. The process typically involves:

In-situ formation of a silyl (B83357) enol ether from a cyclopentenone.

Introduction of a nitrogen atom using a hypervalent iodine reagent in the presence of an amine source.

Subsequent aromatization to yield the final pyridone product.

This reaction is operationally simple, proceeds under mild conditions, and exhibits broad functional group tolerance, making it a powerful tool for generating diverse pyridone libraries. chemrxiv.orgchemrxiv.org While not yet specifically reported for this compound, this approach represents a cutting-edge strategy that could potentially be adapted for its synthesis.

Precursors and Intermediate Compounds in Synthesis Pathways

The synthesis of this compound relies on the availability of key precursors and the strategic formation of stable intermediates. The synthetic route can be designed in a retrosynthetic manner, starting from the target molecule and breaking it down into simpler, commercially available or easily synthesizable starting materials.

A plausible synthetic pathway could start from a substituted pyridine. For instance, 5-bromo-2-methoxypyridin-3-amine (B1520566) is a key intermediate used in the synthesis of related 3-aminopyridin-2-one libraries. nih.gov A potential synthetic sequence could be:

N-Ethylation: The nitrogen of the pyridine ring in 5-bromo-2-methoxypyridin-3-amine can be alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form a quaternary pyridinium (B92312) salt.

Demethylation/Rearrangement: Treatment of the pyridinium salt or the N-ethylated intermediate with a demethylating agent (e.g., trimethylsilyl (B98337) iodide generated in situ) can cleave the methyl ether and yield the desired 2-pyridone structure. nih.gov

Another critical precursor is a 3-nitropyridine derivative, which allows for the introduction of the amino group via reduction in a late stage of the synthesis. chemicalbook.com For example, 5-bromo-3-nitropyridin-2-ol could be ethylated at the N1 position to give 5-bromo-1-ethyl-3-nitropyridin-2(1H)-one , which is the direct precursor to the final product via nitro group reduction.

| Precursor/Intermediate | Role in Synthesis | Potential Subsequent Step |

|---|---|---|

| 5-Bromo-3-nitropyridin-2-ol | Core structure with bromo and nitro groups in place | N-ethylation |

| 5-Bromo-1-ethyl-3-nitropyridin-2(1H)-one | Direct precursor to the final product | Reduction of the nitro group |

| 5-Bromo-2-methoxypyridin-3-amine | Alternative starting material with amino group present | N-ethylation followed by O-demethylation |

| 2-Aminopyridine | Basic starting material for building the pyridone core | Bromination and subsequent functionalization |

Optimization of Reaction Conditions and Yields

To ensure an efficient and scalable synthesis, the optimization of reaction conditions is paramount. Key parameters that are typically varied include temperature, solvent, catalyst, and reaction time. researchgate.net The goal is to maximize the yield of the desired product while minimizing the formation of impurities.

For instance, in the synthesis of 2-pyridones from β-keto amides, researchers found that the choice of solvent and temperature significantly impacted the reaction yield. researchgate.net While no reaction occurred at room temperature, heating the reactants in ethanol (B145695) at reflux led to the formation of the desired product. researchgate.net

Factors for Optimization:

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Dichloromethane and ethanol are common solvents in pyridone synthesis. researchgate.netresearchgate.net

Temperature: Many reactions require heating to overcome the activation energy barrier. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition of reactants or products.

Catalyst: In reactions like catalytic hydrogenation or cross-coupling, the choice and loading of the catalyst are critical.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) helps determine the optimal time to stop the reaction to achieve the highest yield.

Systematic screening of these parameters allows for the development of a robust and reproducible synthetic protocol for this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign the chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the pyridinone ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern due to spin-spin coupling. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom, likely appearing in the range of 3.8-4.2 ppm. The methyl protons would resonate further upfield, typically around 1.2-1.5 ppm.

The two protons on the pyridinone ring are in different chemical environments and are expected to appear as distinct signals. The proton at the C4 position would likely be a doublet, and the proton at the C6 position would also be a doublet, with a small coupling constant between them. Their chemical shifts would be in the aromatic region, generally between 6.0 and 8.0 ppm, influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet |

| -CH₂- (ethyl) | 3.8 - 4.2 | Quartet |

| -NH₂ | Variable (broad) | Singlet |

| Ring H (C4) | 6.5 - 7.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. This compound has seven unique carbon atoms, and therefore, seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon (C2) of the pyridinone ring would be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the pyridinone ring would resonate in the approximate range of 90-150 ppm. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The methylene and methyl carbons of the ethyl group would appear at the most upfield region of the spectrum, generally below 50 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~40 |

| C3 | 130 - 145 |

| C4 | 110 - 125 |

| C5 | 90 - 105 |

| C6 | 135 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity. It would also show the coupling between the two aromatic protons on the pyridinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For example, the methylene protons of the ethyl group would show a correlation to the C2 and C6 carbons of the pyridinone ring, confirming the position of the ethyl group on the nitrogen atom. The aromatic protons would show correlations to neighboring carbons, helping to definitively assign the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₇H₉BrN₂O. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways could include:

Loss of the ethyl group ([M-C₂H₅]⁺).

Loss of a bromine radical ([M-Br]⁺).

Cleavage of the pyridinone ring.

Analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), would further corroborate the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, is essential for identifying the functional groups within the molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of its functional groups. For this compound, the spectrum is expected to be characterized by several key absorption bands. The primary amino (-NH₂) group should exhibit symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) group of the pyridinone ring, a strong IR absorber, is anticipated to show a prominent stretching band around 1650-1680 cm⁻¹. Vibrations associated with the aromatic ring, including C=C and C-N stretching, are expected between 1600 and 1400 cm⁻¹. The aliphatic C-H bonds of the N-ethyl group will produce stretching and bending vibrations near 2950 cm⁻¹ and 1450 cm⁻¹, respectively. The C-Br bond typically has a weak absorption in the far-infrared region, often below 600 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Amino (-NH₂) | Scissoring (Bending) | 1640 - 1560 |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2980 - 2850 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1650 |

| Pyridinone Ring | C=C & C-N Stretch | 1600 - 1400 |

Raman spectroscopy serves as a valuable complement to FTIR. It detects molecular vibrations that cause a change in polarizability. While the polar C=O and N-H groups are strong in FTIR, the vibrations of the less polar C=C bonds within the pyridinone ring are often more prominent in Raman spectra. This technique is particularly useful for observing the symmetric vibrations of the ring structure and the low-frequency modes, such as the C-Br stretch. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes, confirming the presence of all key structural features and providing insight into molecular symmetry.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The principal chromophore in this compound is the substituted pyridinone ring system. This conjugated system is responsible for strong absorption in the UV region due to π → π* transitions. uzh.ch These high-energy transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals. The presence of the carbonyl group also introduces the possibility of a lower-energy n → π* transition, where an electron from a non-bonding orbital on the oxygen atom is excited to an antibonding π* orbital. uzh.ch These transitions are typically weaker in intensity compared to π → π* transitions. uzh.ch

The amino (-NH₂) and bromo (-Br) substituents act as auxochromes. Their lone pairs of electrons can interact with the π-system of the ring, typically causing a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The solvent environment can also influence the position and intensity of these absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Transition | Orbitals Involved | Chromophore/Functional Group | Expected Wavelength Range |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Substituted Pyridinone Ring | 200 - 350 nm |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

For this compound, X-ray crystallography would confirm its existence in the pyridin-2(1H)-one (lactam) tautomeric form, as opposed to the aromatic 2-hydroxypyridine (B17775) (lactim) tautomer. The presence of the ethyl group on the nitrogen atom effectively locks the molecule in this form. The analysis would reveal the planarity of the pyridinone ring and the specific orientation (conformation) of the ethyl, amino, and bromo substituents relative to the ring.

Table 3: Key Structural Parameters Determined by X-ray Crystallography

| Structural Feature | Information Provided | Expected Findings |

|---|---|---|

| Tautomeric Form | Confirmation of lactam vs. lactim | Lactam form (pyridin-2(1H)-one) |

| Bond Lengths/Angles | Precise geometric parameters | C=O bond length ~1.23 Å; C-N ring bonds ~1.38 Å |

| Ring Planarity | Deviation from an ideal plane | The pyridinone ring is expected to be nearly planar. |

Intermolecular Interactions and Packing

No published single-crystal X-ray diffraction studies for this compound are available. This type of analysis is essential for determining the precise three-dimensional arrangement of molecules in a crystal lattice. Without crystallographic data, a definitive, experimentally-backed description of the compound's intermolecular interactions—such as hydrogen bonding, halogen bonding, or π–π stacking—and its crystal packing motif cannot be provided. While theoretical predictions are possible, they fall outside the scope of reporting on established research findings.

Chiroptical Spectroscopy

The molecular structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image. As such, it does not have enantiomers and would not exhibit optical activity under normal conditions. Therefore, chiroptical spectroscopy, which measures the differential interaction of left- and right-circularly polarized light with chiral molecules, is not an applicable analytical technique for this compound in its monomeric state. No studies have been reported on the generation of enantiomerically enriched samples or supramolecular chiral structures from this compound that would warrant such an investigation.

Reactivity and Derivatization Strategies of 3 Amino 5 Bromo 1 Ethylpyridin 2 1h One

Transformations Involving the Bromine Substituent

The bromine atom at the C-5 position of the pyridinone ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of an aryl bromide, enabling a range of modern cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides. nih.govlibretexts.orgnih.gov 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and the commercial availability of a wide array of boronic acids. nih.gov While specific examples for this exact substrate are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of other bromo-substituted nitrogen heterocycles, such as unprotected ortho-bromoanilines and 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, suggests the feasibility of this transformation. nih.govnih.gov The reaction would typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand, with a base such as sodium carbonate or potassium phosphate (B84403).

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgrug.nl This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes would lead to the formation of 5-alkenyl-3-aminopyridinone derivatives. Typical catalysts for the Heck reaction include palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine (B128534) or potassium carbonate. wikipedia.org The success of the Heck reaction is often influenced by the electronic nature of the alkene, with electron-poor alkenes generally giving higher yields. rug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, and is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would yield a 5-alkynyl-3-aminopyridinone derivative. Research on the closely related 2-amino-3-bromopyridines has demonstrated successful Sonogashira couplings with various terminal alkynes. scirp.org These reactions typically utilize a palladium catalyst such as Pd(CF₃COO)₂/PPh₃ or Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) salt like CuI, and an amine base such as triethylamine in a solvent like DMF. scirp.org The reaction conditions are generally mild, making it a highly useful transformation. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base | 5-Aryl/Heteroaryl Derivative |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl Derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl Derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halide on an aromatic ring by a nucleophile. youtube.com For an SNAr reaction to proceed readily, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The pyridinone ring in this compound is not strongly electron-deficient, which may render it less reactive towards traditional SNAr reactions under mild conditions. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Very strong nucleophiles or the use of forcing conditions, such as high temperatures, might facilitate the substitution of the bromine atom.

Lithiation-Substitution Protocols and Organometallic Reagents

The bromine atom on the pyridinone ring can potentially undergo halogen-metal exchange with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This would generate a lithiated pyridinone intermediate, which is a potent nucleophile. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-5 position. This two-step sequence of lithiation followed by electrophilic quench is a powerful method for the functionalization of aryl halides. researchgate.net However, the presence of the acidic protons of the amino group would likely interfere with this reaction, necessitating a protection strategy for the amino group prior to attempting lithiation.

Reactions at the Amino Group

The primary amino group at the C-3 position is a key site for derivatization, allowing for the introduction of a wide array of functionalities through well-established amine chemistry.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can be readily acylated or sulfonylated.

Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) will yield the corresponding N-acyl derivatives. This transformation is generally high-yielding and can be used to introduce a wide variety of acyl groups. The resulting amide is often more stable and less basic than the parent amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. This reaction is analogous to acylation and is a common method for the synthesis of sulfonamide-containing compounds.

Table 2: Acylation and Sulfonylation Reactions of the Amino Group

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | N-(5-bromo-1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(5-bromo-1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonamide |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, often referred to as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, I), cyano, and hydroxyl groups. For example, treatment of the diazonium salt with copper(I) chloride would yield the 3-chloro derivative, while reaction with potassium iodide would introduce an iodine atom at the C-3 position. The diazotization of aminopyridines is a well-established transformation. researchgate.net

Formation of Schiff Bases and Related Derivatives

The primary amino group at the C3 position of this compound is a key functional handle for derivatization, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding imine.

The general mechanism proceeds via a carbinolamine intermediate. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. However, the pH must be carefully controlled; highly acidic conditions would protonate the primary amine, rendering it non-nucleophilic. libretexts.org The formation of the C=N double bond is reversible and can be driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. mdpi.com

The reactivity of the amino group allows for the synthesis of a wide array of Schiff base derivatives by varying the aldehyde or ketone reactant. These derivatives are not only important for introducing molecular diversity but also serve as intermediates for further transformations. semanticscholar.org For instance, Schiff bases derived from amino acids have been shown to form stable metal complexes. semanticscholar.org

Below is a table illustrating potential Schiff base derivatives synthesized from this compound and various carbonyl compounds.

| Carbonyl Reactant | Schiff Base Product Name | Potential Reaction Conditions |

| Benzaldehyde | 3-(Benzylideneamino)-5-bromo-1-ethylpyridin-2(1H)-one | Ethanol (B145695), reflux, catalytic acetic acid |

| Acetone | 5-Bromo-1-ethyl-3-(propan-2-ylideneamino)pyridin-2(1H)-one | Methanol, room temperature, molecular sieves |

| Salicylaldehyde | 5-Bromo-1-ethyl-3-((2-hydroxybenzylidene)amino)pyridin-2(1H)-one | Ethanol, reflux |

Reactivity of the Pyridinone Moiety

The pyridinone ring itself is a dynamic entity, with reactivity influenced by the interplay of the amino group, bromo substituent, N-ethyl group, and the conjugated enone system.

Electrophilic Aromatic Substitution on the Pyridinone Ring (excluding C5)

The 2-pyridone ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net The reactivity and regioselectivity of EAS on this compound are governed by the directing effects of its substituents. The C3-amino group is a powerful activating group and is ortho, para-directing. The N1-ethyl group is weakly activating. The C2-carbonyl group is deactivating and meta-directing. The C5-bromo group is deactivating yet ortho, para-directing.

Considering these influences, the unsubstituted C4 and C6 positions are the most activated sites for electrophilic attack. The C3-amino group strongly directs electrophiles to the C4 (para) and C2 (already substituted) positions. The C5-bromo group directs to the C4 (ortho) and C6 (ortho) positions. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂ in acetic acid) would likely yield a mixture of C4- and C6-substituted products. byjus.comlibretexts.org

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 2-pyridones is part of an α,β-unsaturated amide (enone) system. This conjugation significantly influences its reactivity towards nucleophiles. While direct nucleophilic attack at the carbonyl carbon (1,2-addition) is possible, strong nucleophiles often favor conjugate addition at the C6 position (1,6-addition) due to the extended π-system. masterorganicchemistry.comfiveable.me

For example, the reaction of 2-pyridone derivatives with strong, hard nucleophiles like Grignard reagents (RMgBr) has been shown to proceed via 1,6-addition rather than 1,2-addition. nih.gov This pathway leads to the formation of a dihydropyridinone intermediate. The rate and outcome of nucleophilic additions are affected by both electronic and steric factors. Electron-withdrawing groups on the ring can enhance the electrophilicity of the carbonyl carbon and the C6 position, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com

The table below summarizes the expected outcomes for different types of nucleophilic additions.

| Nucleophile Type | Expected Reaction Type | Product Class |

| Strong, hard (e.g., Grignard reagents) | 1,6-conjugate addition | 6-substituted-dihydropyridinones |

| Reducing agents (e.g., NaBH₄) | 1,2-addition | Pyridin-2-ol derivatives |

| Soft nucleophiles (e.g., amines, thiols) | 1,6-conjugate addition | 6-substituted-dihydropyridinones |

Modifications at Unsubstituted Ring Positions (e.g., C4, C6)

Beyond classical electrophilic substitution, the C4 and C6 positions of the pyridinone ring can be functionalized using modern cross-coupling and C-H activation strategies. researchgate.netmdpi.com These methods offer precise control for introducing a variety of substituents.

Transition metal-catalyzed reactions are particularly effective. For instance, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if the C4 or C6 positions are first halogenated or converted to a triflate. More directly, directed C-H functionalization can be achieved. researchgate.net The carbonyl oxygen or the amino group could potentially direct a metal catalyst to functionalize the adjacent C-H bonds. Regioselective lithiation followed by quenching with an electrophile is another powerful strategy for introducing functionality at specific positions, though selectivity between C4 and C6 can be challenging to control. acs.org Such methods allow for the introduction of alkyl, aryl, and other functional groups, significantly expanding the synthetic utility of the core scaffold. nih.gov

Influence of the N1-Ethyl Group on Reactivity and Steric Effects

Electronic Effects: Alkyl groups are electron-donating through induction. The N1-ethyl group, therefore, increases the electron density of the pyridinone ring. This enhanced electron density makes the ring system more nucleophilic and potentially more reactive towards electrophiles compared to its N-H counterpart. nih.gov

Steric Effects: The ethyl group introduces steric bulk around the N1 and C6 positions. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of bulky reagents to the C6 position. researchgate.netrsc.org For instance, in reactions involving the C6 position, such as 1,6-nucleophilic addition or C6-H functionalization, the N1-ethyl group may disfavor attack at this site compared to the less hindered C4 position. This effect becomes more pronounced with larger N-alkyl substituents. researchgate.net

Ring Transformations and Fused Ring System Formation

The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The presence of the vicinal amino and carbonyl/enol functionalities allows for a variety of cyclization and ring transformation reactions. researchgate.net

One common strategy involves reacting the 3-amino group with a bifunctional electrophile. For example, reaction with α-haloketones can lead to the formation of an intermediate that subsequently cyclizes to form fused imidazole (B134444) rings, such as imidazo[4,5-b]pyridin-2-ones. rsc.org Similarly, reaction with α,β-unsaturated carbonyl compounds could initiate a Michael addition followed by cyclization to yield fused dihydropyridine (B1217469) rings. acs.org

Furthermore, the pyridinone ring itself can undergo transformation. Under certain conditions, nucleophilic attack can lead to ring-opening, followed by rearrangement and re-cyclization to form different heterocyclic or even carbocyclic systems. nih.govclockss.org These transformations provide pathways to novel and structurally diverse molecular architectures. researchgate.net

The table below lists several classes of fused systems that could potentially be synthesized from the title compound.

| Reagent Class | Fused Ring System Formed | Reaction Type |

| α-Haloketones | Imidazo[4,5-b]pyridin-2-ones | Nucleophilic substitution followed by cyclization |

| 1,3-Dicarbonyl compounds | Pyrido[3,2-b]pyridines | Condensation/cyclization |

| Isothiocyanates | Thiazolo[4,5-b]pyridin-2-ones | Addition-cyclization |

| Acrylates | Pyrido[1,2-a]pyrimidines | Michael addition-cyclization |

General reactivity principles for analogous compounds suggest that the 3-amino group could undergo reactions typical of aromatic amines, such as diazotization followed by Sandmeyer-type reactions or various coupling reactions. The 5-bromo position would likely be susceptible to nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The N-ethyl group is expected to influence the compound's solubility and potentially the electronic nature and steric environment of the pyridinone ring, which in turn could affect the reactivity of the amino and bromo substituents.

However, without specific studies on this compound, any detailed discussion on its selective functionalization and chemodivergent pathways would be speculative. Chemodivergent synthesis, which involves a single substrate yielding different products under different reaction conditions, would be particularly difficult to predict without experimental data. The subtle interplay of catalysts, reagents, and reaction conditions required to achieve selective functionalization at either the 3-amino or 5-bromo position, while leaving the other intact or directing it down a different reactive pathway, necessitates dedicated research on this specific molecule.

Detailed research findings, including specific reaction conditions, yields, and the characterization of derivatives of this compound, are not present in the currently accessible scientific literature. Therefore, a thorough and scientifically accurate article on the "," with a specific focus on "Selective Functionalization and Chemodivergent Pathways," cannot be generated at this time.

Computational and Theoretical Investigations of 3 Amino 5 Bromo 1 Ethylpyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape. While specific computational studies on this compound are not widely available in public literature, the following methodologies are standard for analyzing such substituted pyridone systems. rsc.orgnih.gov

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the molecule's atomic orbitals. researchgate.netresearcher.life The optimized geometry corresponds to a minimum on the potential energy surface, confirming the structural stability. researchgate.net

Beyond geometry, DFT elucidates the electronic structure, detailing the distribution of electron density throughout the molecule. This information is foundational for understanding the molecule's chemical behavior and reactivity. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comwikipedia.orgnumberanalytics.com It focuses on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is a good electron donor (nucleophile). youtube.com

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). youtube.com

The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE) . This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a large energy gap indicates high stability and lower chemical reactivity. rsc.org

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons; crucial for reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons; crucial for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. nih.govmdpi.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values:

Red : Indicates regions of high electron density and negative electrostatic potential, typically around electronegative atoms like oxygen or nitrogen. These are the most likely sites for electrophilic attack. researchgate.net

Blue : Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are potential sites for nucleophilic attack. researchgate.net

Green : Represents areas with neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) near the carbonyl oxygen and the amino nitrogen, and positive potential (blue) around the hydrogen atoms of the amino group. The analysis of MEP is a powerful tool for predicting intermolecular interactions. nih.govrsc.org

Global reactivity descriptors are calculated from the energies of the frontier orbitals to quantify a molecule's reactivity. ias.ac.in These indices provide a more quantitative measure than a simple HOMO-LUMO gap analysis. rsc.org

Using Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. From these values, several key descriptors are derived:

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η), indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

| Reactivity Index | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 ≈ (-EHOMO - ELUMO) / 2 | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | 1 / η | Measures the molecule's polarizability and reactivity; high softness implies high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -χ | Represents the energy stabilization when the molecule acquires additional electronic charge. |

Conformational Analysis and Energy Landscapes

The presence of a flexible ethyl group attached to the nitrogen atom in this compound means the molecule can exist in multiple spatial orientations, or conformations. rsc.org Conformational analysis is the study of these different conformers and their relative energies. researchgate.netupenn.edu

Computational methods can be used to map the potential energy surface of the molecule by systematically rotating the single bonds of the ethyl group. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature. For N-substituted heterocyclic rings, the orientation of the alkyl group (axial vs. equatorial-like positions) significantly influences the molecule's stability and properties. researchgate.netrsc.org

Mechanistic Studies of Reactions Involving this compound and its Analogs

Mechanistic studies are fundamental to understanding the reactivity and photochemical behavior of pyridinone systems. While direct computational studies on this compound are limited, research on analogous heterocyclic compounds, such as aminopurines and other pyridinone derivatives, offers a strong basis for understanding its potential reaction pathways.

The photostability and photochemical reactions of heterocyclic molecules like this compound are governed by their excited-state dynamics. Upon absorption of UV light, the molecule is promoted to an electronically excited state. The subsequent relaxation processes determine its fate, which can include fluorescence, phosphorescence, or non-radiative decay back to the ground state.

For many nitrogen-containing heterocycles, excited-state intramolecular proton transfer (ESIPT) can lead to the formation of different tautomers. In analogous systems like 2,6-diaminopurine, different tautomers (e.g., 7H and 9H tautomers) exhibit distinct excited-state lifetimes and relaxation pathways. Computational studies on such molecules reveal that even minor structural changes, such as the position of a proton, can drastically alter photostability. For instance, one tautomer might undergo rapid, barrierless internal conversion back to the ground state within picoseconds, ensuring high photostability, while another might encounter significant energy barriers, leading to longer lifetimes and a higher probability of undergoing potentially damaging photochemical reactions.

The excited-state dynamics of this compound would similarly be influenced by the interplay between its amino and keto groups, potentially allowing for phototautomerization. The relaxation of the excited molecule is often dictated by the accessibility of conical intersections, which provide efficient pathways for returning to the ground state.

The outcome of a photochemical reaction is determined by the topology of the molecule's potential energy surfaces (PES) for the ground and excited states. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. After photoexcitation, the molecule evolves on the excited-state PES.

A critical feature of these surfaces is the conical intersection, a point or seam of degeneracy between two electronic states. These points act as "photochemical funnels," facilitating extremely efficient non-radiative transitions from an upper electronic state to a lower one. The presence and accessibility of conical intersections are paramount in controlling reaction pathways and product formation in photochemical reactions.

Computational studies on a substituted diphenylpyridinone derivative have shown that bond cleavage reactions are controlled by the molecule encountering conical intersections as its bonds stretch. Instead of a simple thermal-like transition state, the molecule reaches a conical intersection that funnels it to ground-state products. For a molecule like this compound, computational modeling of its PES would identify the likely geometric distortions that lead to such intersections, thereby predicting the most probable photochemical reaction mechanisms, such as ring-opening or bond fission.

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules with a specific activity or property. These models are invaluable tools in medicinal chemistry for predicting the properties of new compounds and prioritizing synthesis efforts.

The Electron-Topological Method (ETM) is a QSAR approach that describes a molecule using a unique, non-arbitrary descriptor that combines both electronic and topological information. This is achieved through an Electron-Topological Matrix of Conjugency (ETMC), where matrix elements represent interatomic distances, bond orders, and atomic reactivity indices.

The core principle of ETM is to analyze a series of active and inactive compounds to identify a common set of matrix elements, known as the submatrix of activity. This submatrix represents the specific structural and electronic features—the pharmacophore—required for biological activity. Unlike methods that rely on a predefined set of descriptors, the ETM derives the pharmacophore directly from the fundamental properties of the molecules. This approach avoids potential artifacts from using incomplete or interdependent descriptor sets. For a series of this compound analogs, the ETM could be used to identify the precise atomic and electronic features responsible for a target biological effect.

Artificial Neural Networks (ANNs) are powerful machine learning tools used in QSPR to model complex, non-linear relationships between molecular descriptors and properties. ANNs are computational models inspired by the structure of biological neural networks. In a typical QSPR application, molecular descriptors (representing physicochemical properties, topology, or geometry) serve as the input layer, and the biological activity or property is the output layer, with one or more "hidden" layers in between.

The network is "trained" on a dataset of molecules with known properties, adjusting the connections between neurons until it can accurately predict the output from the input descriptors. Studies on acridinone (B8587238) derivatives, which share structural similarities with pyridinones, have successfully used ANNs to predict antitumor activity. In one such study, a high correlation coefficient (0.9484) was achieved between the ANN-predicted activity and experimental results. acs.org A sensitivity analysis further revealed that geometrical and lipophilicity parameters were crucial for activity. For this compound and its analogs, ANNs could similarly be trained to predict various properties, such as binding affinity or toxicity, based on a comprehensive set of calculated molecular descriptors. acs.org More recent advancements, such as Graph Neural Networks (GNNs), work directly on the molecular graph, avoiding the need for pre-calculated descriptors and capturing intricate structural relationships. ualberta.ca

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D properties of molecules with their biological activity. In CoMFA, a set of active molecules is aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that relates variations in these fields to changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease activity, providing intuitive guidance for ligand design.

Pharmacophore modeling is another crucial tool that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. nih.gov This model can be generated either from the structure of the target's binding site (structure-based) or from a set of known active ligands (ligand-based).

For analogs of this compound, CoMFA and pharmacophore modeling could be powerful tools for designing more potent ligands. For example, a 3D-QSAR study on a series of PLK1 inhibitors produced a robust CoMFA model with strong predictive power, as indicated by its statistical parameters. Such models help interpret structure-activity relationships and guide the optimization of lead compounds.

Table 1: Representative Statistical Parameters for 3D-QSAR (CoMFA) Models

| Model Parameter | Description | Typical Value Range (Good Model) | Example Value (PLK1 Inhibitors) |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.5 | 0.628 |

| r² | Non-cross-validated correlation coefficient. Measures the goodness of fit of the model to the training data. | > 0.6 | 0.941 |

| r²pred | Predictive correlation coefficient for an external test set. Measures the ability of the model to predict the activity of new compounds. | > 0.6 | 0.785 |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics simulations for this compound would be instrumental in mapping its conformational landscape and characterizing the non-covalent interactions that govern its behavior in different environments. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to visualize and analyze its movements, from bond vibrations to large-scale conformational changes.

Exploration of Conformational Space:

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. MD simulations would systematically explore the potential energy surface associated with these rotations to identify stable, low-energy conformers and the energy barriers that separate them.

Key areas of conformational interest for this molecule include:

Rotation of the N-ethyl group: The orientation of the ethyl group relative to the pyridinone ring is a significant source of conformational isomerism. Simulations would track the dihedral angle defined by the C-N-C-C atoms to determine the preferred orientations (e.g., perpendicular or coplanar with the ring) and the rotational energy barrier.

Pyridinone Ring Puckering: Although the pyridinone ring is largely planar due to its aromatic character, minor puckering or out-of-plane atomic movements can occur. MD simulations can quantify the extent of this flexibility.

The findings from such a conformational analysis can be summarized in a data table that highlights the key dihedral angles and relative energies of the most stable conformers.

| Conformer | Dihedral Angle (Cring-N1-Cethyl-Cmethyl) | Dihedral Angle (C2=O-C3-Namino-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 85.2° | 0.5° | 0.00 | 65.7 |

| B | -84.9° | 178.9° | 0.25 | 30.1 |

| C | 179.5° | 2.1° | 2.10 | 4.2 |

Analysis of Intermolecular Interactions:

MD simulations are also exceptionally useful for studying how molecules interact with each other and with solvent molecules. For this compound, several types of non-covalent interactions are of interest. In a simulated environment (e.g., a box of water or a nonpolar solvent), the trajectories of multiple molecules would be analyzed to identify the geometry, duration, and strength of these interactions.

The principal intermolecular interactions expected for this compound are:

Hydrogen Bonding: The amino group (-NH2) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom within the ring are potential hydrogen bond acceptors. Simulations can quantify the prevalence and strength of these hydrogen bonds in forming dimers or larger aggregates, as well as interactions with protic solvents.

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, can act as a halogen bond donor. It can form favorable interactions with electron-rich atoms like the carbonyl oxygen or the amino nitrogen of a neighboring molecule. The strength of this interaction is generally weaker than hydrogen bonding but can be significant in directing crystal packing.

π-π Stacking: The electron-rich pyridinone ring can engage in π-π stacking interactions with other aromatic systems. MD simulations can reveal the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and calculate the associated interaction energies.

The diverse intermolecular interactions predicted for this molecule could be summarized in a table detailing their typical energies and geometric characteristics as determined from simulations.

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | -3.0 to -7.0 |

| Hydrogen Bond | N-H···Nring | 1.9 - 2.4 | -2.0 to -5.0 |

| Halogen Bond | C-Br···O=C | 2.8 - 3.2 | -1.5 to -3.0 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.4 - 3.8 | -1.0 to -2.5 |

Strategic Applications in Organic Synthesis and Chemical Biology Research

3-Amino-5-bromo-1-ethylpyridin-2(1H)-one as a Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecular architectures. The presence of both a bromine atom and an amino group on the pyridinone ring provides two distinct points for chemical modification, allowing for the stepwise and controlled construction of intricate molecules.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, significantly increasing the molecular complexity and diversity of the resulting compounds. For instance, coupling with various arylboronic acids can lead to the synthesis of a library of 5-aryl-3-aminopyridin-2-one derivatives. These derivatives can then be further functionalized at the 3-amino group to build even more elaborate structures.